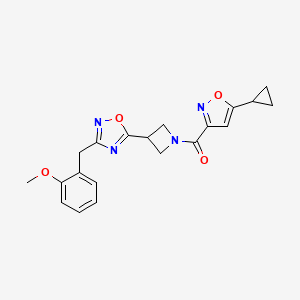
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes an isoxazole ring and an oxadiazole moiety. The molecular formula is C15H16N4O3 with a molecular weight of approximately 284.31 g/mol. The presence of various functional groups suggests a diverse range of biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to altered cellular responses and therapeutic effects.
- Receptor Modulation : Interaction with various receptors, including those involved in neurotransmission and inflammation, might contribute to its pharmacological profile.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, derivatives based on the oxadiazole structure have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | Bacillus subtilis | 64 µg/mL |
Cytotoxicity Studies
In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structural features have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells, showing IC50 values indicating significant growth inhibition .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
| PC3 | 20 |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that specific substitutions on the benzyl group enhanced anticancer activity, suggesting that similar modifications in this compound could optimize its therapeutic potential .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of isoxazole derivatives. The findings revealed that certain compounds exhibited potent activity against Gram-positive bacteria, reinforcing the hypothesis that this compound may share similar properties .
科学研究应用
Anticancer Properties
Research indicates that compounds similar to (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone are being investigated for their ability to inhibit receptor tyrosine kinases, particularly in the context of cancer treatment. The compound's structure suggests it may interact with the RET kinase pathway, which is implicated in various proliferative disorders, including cancers such as thyroid and lung cancer .
Case Study:
A study demonstrated that derivatives of isoxazole compounds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may provide neuroprotective benefits. The presence of isoxazole rings has been associated with the modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Neuroprotective Activity of Isoxazole Derivatives
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Isoxaflutole | Alzheimer's | Inhibition of oxidative stress | |
| Compound X | Parkinson's | Modulation of dopamine receptors |
Herbicidal Activity
The compound's structural components suggest potential use as an herbicide. Isoxaflutole, a related isoxazole compound, has been widely studied for its effectiveness in controlling weeds in crops like maize and sugarcane through inhibition of the 4-hydroxyphenylpyruvate dioxygenase enzyme .
Case Study:
Field trials have shown that formulations containing isoxaflutole significantly reduce weed biomass while maintaining crop yield, indicating a favorable safety profile for agricultural use .
Environmental Impact Studies
Research into the environmental fate of herbicides like isoxaflutole reveals insights into their degradation pathways and potential residues in soil and water systems. Studies have assessed the impact on non-target organisms and the overall ecosystem health .
Data Table: Environmental Impact of Isoxaflutole
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-16-5-3-2-4-13(16)8-18-21-19(28-23-18)14-10-24(11-14)20(25)15-9-17(27-22-15)12-6-7-12/h2-5,9,12,14H,6-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSBJSCXOFMAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













